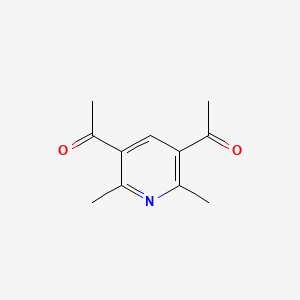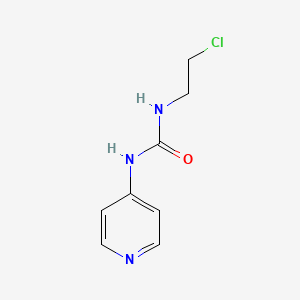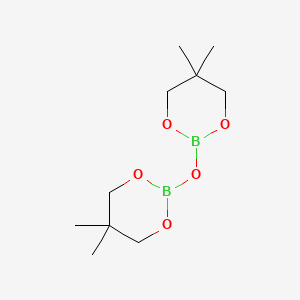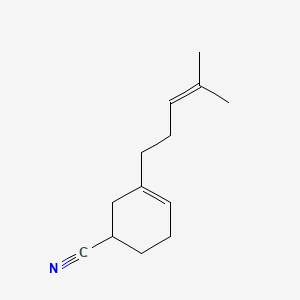
3,5-Diacetyl-2,6-dimethylpyridine
Descripción general
Descripción
3,5-Diacetyl-2,6-dimethylpyridine is a diacetyl pyridine derivative . It has been reported to be formed by the photooxidation of 3,5-diacetyl-1,4-dihydro-2,6-dimethylpyridine .
Synthesis Analysis
The synthesis of this compound involves various chemical modifications, including Claisen–Schmidt condensation, Claisen condensation . Aldol-crotonic condensation reactions of this compound with various aldehydes were used to synthesize bisazachalcone derivatives .Molecular Structure Analysis
The molecular structure of this compound was proved by the 1 H and 13 C NMR spectroscopy and X-ray diffraction analysis data .Chemical Reactions Analysis
The chemical reactions of this compound involve a three-component reaction with p - N -dimethylaminobenzaldehyde and phenylhydrazine in the presence of KOH in ethanol . This reaction gives the condensation product of two p-N -dimethylaminobenzaldehyde and phenylhydrazine molecules, namely bis (biarylhydrazone) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 71-73 °C (lit.) . Its empirical formula is C11H13NO2, and it has a molecular weight of 191.23 .Aplicaciones Científicas De Investigación
Reaction Mechanisms
- Theoretical Study on Formation Reactions : The ab initio molecular orbital method was applied to study the reaction path of 3,5-diacetyl-1,4-dihydrolutidine and related compounds. The study revealed high barrier heights for H2O elimination reactions, aligning with experimental observations in aqueous solutions (Teramae & Maruo, 2013).
Chemical Synthesis and Biological Activity
- Synthesis of Bisazachalcone Derivatives : Using aldol-crotonic condensation reactions with various aldehydes, bisazachalcone derivatives were synthesized from 3,5-diacetyl-2,6-dimethylpyridine. These derivatives were then cyclized to form bisderivatives of 4,5-dihydro-1H-pyrazole (Oleshchuk et al., 2019).
Multidrug Resistance Reverting Agent
- Study on Multidrug Resistance (MDR)-Reversing Activity : Research on dihydropyridines including 3,5-diacetyl derivatives revealed their potential as multidrug resistance-reversing agents, particularly in mouse T-lymphoma cells. One compound, DP7, showed potency without affecting vascular smooth muscle contractility (Saponara et al., 2004).
Novel Pyridine Derivatives
- Synthesis of Novel Substituted Pyridine Derivatives : A series of novel pyridine derivatives were synthesized from this compound, including (1-acetyl-5-aryl-4,5-dihydro)-1H-pyrazole substituted pyridine derivatives (Zhang et al., 2009).
Analgesic Activity
- Synthesis and Testing of Analgesic Derivatives : Synthesis of derivatives, such as bis(3,4-dihydroquinoxalin-2(1H)-one), from this compound, demonstrated superior analgesic activity compared to reference drugs in vivo (Kulakov et al., 2017).
Crystal Structure Analysis
- Crystal and Molecular Structure Studies : X-ray diffraction methods were used to determine the crystal and molecular structures of various 1,4-dihydropyridine derivatives, including those with this compound (Devarajegowda et al., 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-acetyl-2,6-dimethylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCACBGGDSKMOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337215 | |
| Record name | 3,5-Diacetyl-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24234-61-5 | |
| Record name | 3,5-Diacetyl-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diacetyl-2,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)




![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)
